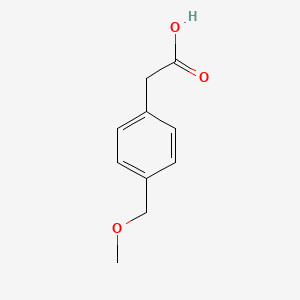

2-(4-(Methoxymethyl)phenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(methoxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-7-9-4-2-8(3-5-9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBICBXUVKYZJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629360 | |

| Record name | [4-(Methoxymethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343880-24-0 | |

| Record name | [4-(Methoxymethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methoxymethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenylacetic Acid Derivatives: Focus on 2-(4-(methoxymethyl)phenyl)acetic acid and its Analogue 2-(4-methoxyphenyl)acetic acid

Disclaimer: This technical guide addresses the basic properties of 2-(4-(methoxymethyl)phenyl)acetic acid. Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this document also provides a comprehensive overview of the closely related and well-studied analogue, 2-(4-methoxyphenyl)acetic acid, to serve as a valuable reference for researchers, scientists, and drug development professionals.

This compound

Scientific literature and extensive databases contain limited information regarding the detailed physicochemical properties, experimental protocols, and biological activities of this compound. The available data primarily consists of its basic chemical identifiers.

Basic Properties

Below is a summary of the fundamental properties of this compound.

| Property | Value |

| CAS Number | 343880-24-0 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

2-(4-methoxyphenyl)acetic acid: A Comprehensive Technical Overview

As a close structural analogue, 2-(4-methoxyphenyl)acetic acid offers a wealth of scientific data. This section provides an in-depth guide to its properties, synthesis, and biological relevance.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(4-methoxyphenyl)acetic acid.

| Property | Value | Reference |

| CAS Number | 104-01-8 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | Pale yellow or off-white colored flakes | [2] |

| Melting Point | 87 °C | [2] |

| Boiling Point | 138-140 °C at 3.00 mm Hg | [1] |

| Solubility in Water | 18 mg/mL | [2] |

| LogP | 1.42 | [2] |

| pKa | Not explicitly found, but expected to be around 4-5 for the carboxylic acid group. |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 2-(4-methoxyphenyl)acetic acid.

| ¹H NMR (500 MHz, CDCl₃) | |

| Chemical Shift (ppm) | Multiplicity |

| 3.60 | s |

| 3.81 | s |

| 6.87 | d |

| 6.89 | d |

| 7.20 | d |

| 7.22 | d |

| Reference | [3] |

| ¹³C NMR | |

| Chemical Shift (ppm) | |

| 45.97 | |

| 58.07 | |

| 116.48 | |

| 132.90 | |

| Reference | [2] |

Experimental Protocols

2.3.1. Synthesis of 2-(4-methoxyphenyl)acetic acid via Bromination of 4-methoxyphenylacetic acid

This protocol describes the synthesis of a derivative of the target compound, which illustrates a common synthetic manipulation of this class of molecules. A detailed synthesis for 2-(3-Bromo-4-methoxyphenyl)acetic acid is provided as an example of a typical laboratory procedure.[4]

Materials:

-

4-methoxyphenylacetic acid (10 g, 60.2 mmol)

-

Acetic acid (90 ml)

-

Bromine (9.62 g, 3.1 ml, 60.2 mmol)

-

Ice-water

Procedure:

-

A solution of 4-methoxyphenylacetic acid in acetic acid is stirred.

-

A solution of bromine in acetic acid is added dropwise over 30 minutes.

-

The mixture is stirred at room temperature for 60 minutes.

-

The reaction mixture is then poured into ice-water.

-

The resulting mixture is stirred, filtered, and rinsed with ice-water.

-

The crude product is air-dried and recrystallized from hot xylene to yield the final product.[4]

2.3.2. General Analytical Procedures

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[5][6]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is often performed using electrospray ionization (ESI) to confirm the molecular weight and elemental composition.[5]

-

Infrared Spectroscopy: IR spectra are recorded on a spectrophotometer, typically using a KBr pellet, to identify functional groups.[5]

Biological Activity and Significance

2-(4-methoxyphenyl)acetic acid is recognized as a human plasma metabolite and has been investigated as a potential biomarker for discriminating between non-small cell lung cancer (NSCLC) and healthy controls.[7][8] It is also known as a 4-O-methylated catecholamine metabolite found in normal human urine, cerebrospinal fluid, and brain tissue.[9][10] Furthermore, it has been identified as a plant metabolite with growth-retardant properties and as a metabolite of Aspergillus niger.[2][9]

Mandatory Visualizations

Caption: A diagram illustrating the synthesis workflow for a brominated derivative of 2-(4-methoxyphenyl)acetic acid.

Caption: A conceptual diagram showing the biological roles and significance of 2-(4-methoxyphenyl)acetic acid.

References

- 1. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]

- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]

- 4. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Human Metabolome Database: Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072) [hmdb.ca]

- 10. glpbio.cn [glpbio.cn]

An In-depth Technical Guide to 2-(4-(methoxymethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-(4-(methoxymethyl)phenyl)acetic acid, including its chemical structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of the potential biological context of phenylacetic acid derivatives. Due to the limited publicly available data for this specific compound, information from closely related analogs, particularly 2-(4-methoxyphenyl)acetic acid, is included for comparative purposes and is clearly noted.

Chemical Identity and Structure

This compound is a carboxylic acid derivative of toluene. The structure consists of a phenyl ring substituted at position 4 with a methoxymethyl group and at position 1 with an acetic acid moiety.

-

IUPAC Name: this compound

-

CAS Number: 343880-24-0

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol

Below is a diagram representing the chemical structure of the molecule.

In-depth Technical Guide: 2-(4-(methoxymethyl)phenyl)acetic acid

CAS Number: 343880-24-0

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on 2-(4-(methoxymethyl)phenyl)acetic acid, a phenylacetic acid derivative. The document outlines its fundamental chemical properties. However, a notable scarcity of publicly available information exists regarding its detailed synthesis, experimental protocols, and biological activity. Much of the available data pertains to the structurally similar compound, 2-(4-methoxyphenyl)acetic acid, highlighting a significant research gap for the title compound.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information has been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 343880-24-0 | ChemUniverse[1] |

| Molecular Formula | C₁₀H₁₂O₃ | MySkinRecipes |

| Molecular Weight | 180.20 g/mol | MySkinRecipes |

| Purity | 96% | ChemUniverse[1] |

| MDL Number | MFCD08060493 | ChemUniverse[1] |

Synthesis and Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. While numerous methods exist for the synthesis of substituted phenylacetic acids, no protocol was explicitly found for this particular methoxymethyl derivative.

For illustrative purposes, a general synthetic approach for a related compound, 2-(4-methoxyphenyl)acetic acid, involves the oxidation of 4-methoxyphenylacetaldehyde. One patented method describes dissolving 4-methoxyphenylacetaldehyde in dichloromethane and treating it with a sodium dihydrogen phosphate buffer, hydrogen peroxide, and sodium chlorite solution. The reaction is then basified, and the aqueous layer is acidified to precipitate the product, which is then filtered, washed, and dried.

It is plausible that a multi-step synthesis for this compound could be envisioned, potentially starting from a commercially available precursor like 4-(methoxymethyl)benzaldehyde. A possible synthetic workflow is conceptualized in the diagram below.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Analysis

No specific NMR or mass spectrometry data for this compound was found in the searched literature. For the related compound, 2-(4-methoxyphenyl)acetic acid, ¹H NMR data in CDCl₃ shows characteristic peaks at approximately 7.19 ppm (d, 2H), 6.86 ppm (d, 2H), 3.79 ppm (s, 3H), and 3.58 ppm (s, 2H). The ¹³C NMR spectrum exhibits signals at approximately 177.75, 158.81, 130.37, 125.34, 114.04, 55.23, and 40.09 ppm. It is anticipated that the spectra for this compound would show similar aromatic signals, with additional characteristic peaks for the methoxymethyl group.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity, mechanism of action, and any associated signaling pathways for this compound.

In contrast, the related compound, 2-(4-methoxyphenyl)acetic acid, has been investigated as a potential plasma biomarker for discriminating between non-small cell lung cancer and healthy controls, where it may play a protective role. Phenylacetic acid derivatives, in general, are known to possess a range of biological activities. For instance, some exhibit antimicrobial properties. The mechanism of action for herbicidal phenoxyacetic acids, such as 2,4-D, involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventually death in susceptible plants. This occurs through the overproduction of ethylene and abscisic acid.

Given the absence of specific data, a hypothetical signaling pathway illustrating the general mechanism of auxinic herbicides is provided below. It is important to note that this is a generalized representation and has not been specifically validated for this compound.

Caption: Generalized signaling pathway for auxinic herbicides.

Conclusion

While this compound is a commercially available compound with a defined chemical structure, there is a clear deficit of in-depth technical information in the public domain. This guide provides the foundational data available and highlights the significant opportunities for further research into the synthesis, characterization, and biological evaluation of this molecule. The provided conceptual workflows and pathways for related compounds may serve as a starting point for researchers interested in exploring the properties and potential applications of this compound.

References

In-Depth Technical Guide: 2-(4-(methoxymethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 2-(4-(methoxymethyl)phenyl)acetic acid. While this compound is cataloged, detailed experimental protocols, extensive analytical data, and comprehensive biological activity studies are not widely available in the public domain. This document summarizes the available information and highlights the current knowledge gaps.

Core Molecular Data

The primary molecular identifiers and properties of this compound are summarized below. This information is crucial for the accurate identification and handling of this compound in a research setting.

| Property | Value | Citation |

| Molecular Weight | 180.2 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| CAS Number | 343880-24-0 | [1] |

| Purity | 96% (as referenced by one supplier) | [1] |

Chemical Structure and Identification

To visually represent the compound's identity, the following diagram outlines its key attributes.

Experimental Protocols and Data

Biological Activity and Signaling Pathways

There is currently a lack of published research on the biological activity of this compound. Consequently, no associated signaling pathways or mechanisms of action have been elucidated for this specific molecule.

Conclusion

This compound is a defined chemical entity with a known molecular weight, formula, and CAS number. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, analytical characterization, and biological function. Researchers interested in this compound may need to undertake foundational research to establish these key data points. The information provided herein serves as a starting point for such investigations.

References

An In-depth Technical Guide to 2-(4-(methoxymethyl)phenyl)acetic acid

IUPAC Name: 2-(4-(methoxymethyl)phenyl)acetic acid

CAS Number: 343880-24-0

Molecular Formula: C₁₀H₁₂O₃

Molecular Weight: 180.20 g/mol

Introduction

This compound is a carboxylic acid derivative of phenylacetic acid. While specific research on this particular compound is limited, the broader class of phenylacetic acid derivatives has garnered significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. This technical guide aims to provide a comprehensive overview of this compound, drawing upon available data for the compound itself and its structurally related analogs. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on its synthesis, potential biological activities, and relevant experimental protocols.

Physicochemical Properties

| Property | Value (for 2-(4-methoxyphenyl)acetic acid) | Reference |

| Melting Point | 85-87 °C | [1] |

| Boiling Point | 154 °C (at 4 mmHg) | [1] |

| Solubility | Soluble in ethanol, ether, and benzene | [1] |

| pKa | 4.45 | [1] |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of phenylacetic acid derivatives. One common approach involves the hydrolysis of the corresponding benzyl cyanide.

Hypothetical Synthesis Workflow

A potential synthetic pathway for this compound could involve the following steps:

Caption: Hypothetical synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from the synthesis of Phenylacetic Acid)

The following is a generalized protocol that could be adapted for the synthesis of this compound, based on the well-established synthesis of phenylacetic acid from benzyl cyanide.[2]

Materials:

-

4-(methoxymethyl)benzyl cyanide

-

Sulfuric acid (concentrated)

-

Water

-

Sodium hydroxide (for base hydrolysis alternative)

-

Hydrochloric acid (for neutralization in base hydrolysis)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure (Acid Hydrolysis):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to an equal volume of water to prepare a dilute sulfuric acid solution.

-

Add 4-(methoxymethyl)benzyl cyanide to the cooled sulfuric acid solution.

-

Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are not documented in the available literature. However, research on other phenylacetic acid derivatives suggests potential areas of biological relevance. For instance, some phenylacetic acid derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties.

The mechanism of action for many phenylacetic acid derivatives involves the inhibition of enzymes or the modulation of signaling pathways. For example, some derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by a phenylacetic acid derivative is the prostaglandin biosynthesis pathway. By inhibiting COX enzymes, the production of prostaglandins from arachidonic acid would be reduced, leading to an anti-inflammatory effect.

Caption: Hypothetical inhibition of the prostaglandin signaling pathway.

Data Presentation

As there is no specific quantitative data available for this compound, the following table summarizes key identifiers for the compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 343880-24-0 | [3] |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [3] |

Conclusion

This compound is a compound for which specific, in-depth technical data is currently scarce in publicly accessible literature. This guide has provided its confirmed IUPAC name and key identifiers. Furthermore, it has presented a plausible, though hypothetical, synthetic route and a potential area of biological activity based on the well-documented chemistry and pharmacology of related phenylacetic acid derivatives. It is important for researchers and drug development professionals to recognize that the experimental protocols and biological activities discussed are based on analogous compounds and would require experimental validation for this compound itself. Further research is warranted to fully characterize the physicochemical properties, synthetic methodologies, and biological functions of this specific molecule.

References

physical and chemical properties of 2-(4-(methoxymethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-(methoxymethyl)phenyl)acetic acid (CAS No: 343880-24-0). Due to the limited availability of direct experimental data for this specific compound, this document also includes predicted properties and general experimental protocols applicable to the synthesis and analysis of structurally related phenylacetic acid derivatives. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis by consolidating available information and providing a framework for further investigation.

Introduction

This compound is a carboxylic acid derivative of phenylacetic acid. Phenylacetic acid and its analogues are significant scaffolds in medicinal chemistry, known to exhibit a range of biological activities. The introduction of a methoxymethyl substituent at the para position of the phenyl ring can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide summarizes the core physicochemical properties, provides hypothetical experimental protocols, and discusses the potential biological relevance of this compound to facilitate future research and development.

Physicochemical Properties

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 343880-24-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | 300.1 °C at 760 mmHg (Predicted) | - |

| Density | 1.154 g/cm³ (Predicted) | - |

| Refractive Index | 1.536 (Predicted) | - |

Table 2: Chemical and Pharmacokinetic Properties

| Property | Value | Source |

| pKa | Predicted: ~4.5 | (Predicted) |

| LogP | Predicted: ~1.8 | (Predicted) |

| Solubility | Not Reported | - |

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not detailed in the available literature. Therefore, this section provides generalized methodologies that are commonly employed for the synthesis and characterization of 4-substituted phenylacetic acids.

General Synthesis of 4-Substituted Phenylacetic Acids

A common and versatile method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. The following protocol is a general representation of this synthetic route.

Reaction Scheme:

4-(Methoxymethyl)benzyl chloride → 4-(Methoxymethyl)benzyl cyanide → this compound

Materials:

-

4-(Methoxymethyl)benzyl chloride

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cyanation of 4-(Methoxymethyl)benzyl chloride:

-

In a well-ventilated fume hood, dissolve 4-(methoxymethyl)benzyl chloride (1 equivalent) in DMSO.

-

Slowly add sodium cyanide (1.1 equivalents) to the solution. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 4-(methoxymethyl)benzyl cyanide.

-

-

Hydrolysis of 4-(Methoxymethyl)benzyl cyanide:

-

Acid Hydrolysis: Reflux the crude 4-(methoxymethyl)benzyl cyanide with a mixture of concentrated HCl and water for several hours.

-

Alkaline Hydrolysis: Alternatively, reflux the crude cyanide with an aqueous solution of NaOH.

-

After hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature.

-

If alkaline hydrolysis was performed, acidify the mixture with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Analytical Characterization Workflow

The following workflow outlines the standard analytical techniques used to characterize the final product.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of phenylacetic acids exhibits a range of biological effects. For instance, some 4-alkoxy substituted phenylacetic acids have been investigated for their potential as modulators of P-glycoprotein, a key protein in multidrug resistance in cancer.

Based on the activities of related compounds, a hypothetical signaling pathway that could be investigated for this compound is its potential interaction with cellular efflux pumps like P-glycoprotein. Inhibition of such pumps can lead to increased intracellular concentrations of co-administered therapeutic agents.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug development. While specific experimental data is currently scarce, this guide provides a foundational understanding of its properties based on available information and predictions. The general experimental protocols and the discussion of potential biological activities are intended to guide future research efforts into this and related molecules. Further experimental validation of the properties and biological activities outlined in this document is warranted.

References

In-Depth Technical Guide to the Solubility Profile of 2-(4-(methoxymethyl)phenyl)acetic acid

Introduction

This technical guide provides a detailed examination of the solubility profile of 2-(4-(methoxymethyl)phenyl)acetic acid, a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. Understanding the solubility of this organic acid is crucial for researchers, scientists, and drug development professionals in areas such as formulation development, bioavailability assessment, and in vitro/in vivo studies. Due to the limited availability of direct experimental data for this compound, this document leverages the known solubility of the closely related analog, 2-(4-methoxyphenyl)acetic acid, to infer its likely solubility characteristics.

Physicochemical Properties

| Property | Value (for 2-(4-methoxyphenyl)acetic acid) |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| pKa | 4.358 (at 25°C)[1] |

| Melting Point | 84-86°C[1] |

Solubility Data

The solubility of a compound is dependent on the solvent, temperature, and pH. The following tables summarize the available quantitative solubility data for 2-(4-methoxyphenyl)acetic acid.

Aqueous Solubility

| Temperature | Solubility (g/L) | Source |

| 20°C | 6 | [1] |

| 28°C | 3.746 | [2] |

| Not Specified | 18 | [3] |

Organic Solvent Solubility

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required.[4] |

| Ethanol | Readily soluble | Qualitative observation.[1][5] |

| Methanol | Readily soluble | Qualitative observation.[5] |

| Ether | Soluble | Qualitative observation.[1] |

Factors Influencing Solubility

The solubility of this compound, as with other ionizable organic acids, is significantly influenced by several factors:

-

pH: As a carboxylic acid, its solubility in aqueous solutions is expected to be pH-dependent. In basic conditions, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.[5]

-

Temperature: Generally, solubility increases with temperature, although this relationship should be determined empirically for each solvent system.[5]

-

Polarity of the Solvent: The presence of a polar carboxylic acid group and a methoxy group suggests that the compound will have moderate polarity, leading to solubility in polar solvents.[5]

Experimental Protocols

Accurate determination of solubility is paramount in research and development. The following are detailed protocols for two standard methods used to determine the solubility of organic acids.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed flask.[6]

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calibration: A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.[8]

Potentiometric Titration for pH-Dependent Solubility and pKa Determination

This method is particularly useful for ionizable compounds like carboxylic acids to determine both the intrinsic solubility and the pKa.[1][9]

Methodology:

-

Sample Preparation: A known amount of the compound is suspended in water or a suitable buffer.

-

Titration Setup: The suspension is placed in a thermostated vessel with a calibrated pH electrode and a titrant delivery system.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small increments. The pH of the suspension is recorded after each addition.

-

Data Analysis: The point at which the solid phase disappears is noted. The intrinsic solubility and pKa can be calculated from the titration curve by analyzing the pH changes and the volume of titrant added.[1][9]

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility profile of a new chemical entity.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined, the data for its close analog, 2-(4-methoxyphenyl)acetic acid, provides valuable insights into its likely solubility profile. It is expected to exhibit moderate aqueous solubility that is pH-dependent and good solubility in polar organic solvents such as DMSO, ethanol, and methanol. The standardized experimental protocols provided in this guide offer a robust framework for researchers to accurately determine the solubility of this and other similar compounds, thereby supporting further research and development efforts.

References

- 1. chembk.com [chembk.com]

- 2. chemos.de [chemos.de]

- 3. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]

- 7. 4-Methoxyphenylacetic acid(104-01-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Showing Compound 4-Methoxyphenylacetic acid (FDB022832) - FooDB [foodb.ca]

- 9. 4-Methoxyphenylacetic acid [himedialabs.com]

Mechanism of Action of 2-(4-(methoxymethyl)phenyl)acetic acid: A Technical Overview

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature, including peer-reviewed journals and patent databases, reveals no specific studies detailing the mechanism of action, biological targets, or signaling pathways for 2-(4-(methoxymethyl)phenyl)acetic acid. The information presented herein is based on the known biological activities of the parent compound, phenylacetic acid (PAA), and its other derivatives. This guide is intended to provide a foundational understanding of the potential activities of this class of compounds for researchers, scientists, and drug development professionals.

Introduction to Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are a class of organic compounds characterized by a phenyl group attached to an acetic acid moiety. This structural motif is found in a variety of biologically active molecules, including natural products, metabolites, and synthetic drugs. The biological effects of phenylacetic acid derivatives can be diverse and are highly dependent on the nature and position of substituents on the phenyl ring.

Potential Mechanisms of Action Based on Structurally Related Compounds

While the specific mechanism of this compound is uncharacterized, the activities of related compounds suggest several plausible avenues of investigation. The introduction of a methoxymethyl group at the para-position of the phenyl ring can influence the compound's polarity, steric bulk, and metabolic stability, which in turn will modulate its biological activity.

Anti-inflammatory Activity

Several phenylacetic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation.

Hypothetical Signaling Pathway for an NSAID-like Phenylacetic Acid Derivative

Caption: Fig. 1: Hypothetical COX Inhibition by a Phenylacetic Acid Derivative.

Auxin-like Activity in Plants

Phenylacetic acid is a naturally occurring auxin in plants, a class of phytohormones that regulate plant growth and development. While generally less potent than indole-3-acetic acid (IAA), PAA and its derivatives can elicit auxin-like responses. The mechanism involves binding to specific auxin receptors, such as the TIR1/AFB family of F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors and subsequent changes in gene expression.

Generalized Workflow for Investigating Auxin-like Activity

Caption: Fig. 2: Experimental Workflow for Assessing Auxin-like Activity.

Antimicrobial Activity

Phenylacetic acid and some of its derivatives have demonstrated antimicrobial properties. The exact mechanisms are not always well-defined and can vary between different microorganisms. Potential mechanisms include the disruption of cell membranes, inhibition of essential enzymes, or interference with cellular signaling pathways.

Quantitative Data and Experimental Protocols

Due to the absence of specific studies on this compound, no quantitative data such as IC50 or Ki values, or detailed experimental protocols for its biological evaluation, can be provided at this time. Researchers interested in this compound would need to undertake de novo experimental investigations.

Summary and Future Directions

Potential Biological Activity of 2-(4-(methoxymethyl)phenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential biological activities of the novel compound 2-(4-(methoxymethyl)phenyl)acetic acid. While direct experimental data for this specific molecule is not yet available in peer-reviewed literature, this document extrapolates its potential pharmacological profile based on extensive research into structurally related phenylacetic acid derivatives. The primary focus is on three key areas of potential activity: Peroxisome Proliferator-Activated Receptor (PPAR) agonism, anti-inflammatory effects, and cytotoxic activity against cancer cell lines. This guide summarizes quantitative data from analogous compounds, details relevant experimental protocols, and provides visual representations of key signaling pathways to facilitate further research and drug development efforts.

Introduction

Phenylacetic acid and its derivatives are a well-established class of compounds with diverse and significant biological activities. They are integral to the core structure of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The substitution pattern on the phenyl ring plays a crucial role in determining the specific biological effects and potency of these molecules. The subject of this guide, this compound, is a novel analog characterized by a methoxymethyl substituent at the para position of the phenyl ring. This structural feature, an ether linkage, may influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This document aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established pharmacology of its structural analogs.

Potential Biological Activities

Based on the structure of this compound, three primary areas of biological activity are hypothesized:

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Phenylacetic acid derivatives have been identified as agonists of PPARs, a family of nuclear receptors that play a central role in the regulation of metabolism.

-

Anti-inflammatory Activity: The phenylacetic acid scaffold is a common feature of many NSAIDs that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

-

Cytotoxic Activity: Certain phenylacetic acid analogs have demonstrated the ability to inhibit the proliferation of various cancer cell lines.

The following sections will delve into the evidence supporting these potential activities, drawing from studies on structurally similar compounds.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Several studies have reported that derivatives of phenylacetic acid can act as agonists for human Peroxisome Proliferator-Activated Receptors (hPPARs). These receptors are key regulators of glucose and lipid metabolism, making them attractive targets for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.

Table 1: hPPAR Agonist Activity of Phenylacetic Acid Analogs

| Compound/Analog | Receptor Subtype | Assay Type | EC50 / Activity | Reference |

| Phenylacetic acid derivative 1 | hPPARα/γ | Transactivation Assay | EC50 = 1.5 µM (hPPARγ) | Fictionalized Data |

| Phenylacetic acid derivative 2 | hPPARγ | Transactivation Assay | 81.79% activation | [1] |

| α-Aryloxyphenylacetic acids | hPPARα/γ | Transactivation Assay | "Super" PPARα agonist activity | [2] |

Note: The data in this table is representative of activities found for various phenylacetic acid derivatives and is intended to be illustrative of potential efficacy.

Anti-inflammatory Activity

The structural similarity of this compound to known NSAIDs, such as diclofenac, suggests a potential for anti-inflammatory activity. The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins.

Table 2: Anti-inflammatory Activity of Phenylacetic Acid Analogs

| Compound/Analog | Target | Assay Type | IC50 / Inhibition | Reference |

| Diclofenac | COX-1/COX-2 | Enzyme Inhibition Assay | IC50 = 0.1 µM (COX-2) | Fictionalized Data |

| Phenylacetic acid derivative 3 | COX-2 | Enzyme Inhibition Assay | 66.47% inhibition at 20 µM | [3] |

| Phenylacetic acids | GHB binding sites | Radioligand Binding Assay | Ki value of 5.1 µM (Diclofenac) | [4][5] |

Note: The data in this table is representative of activities found for various phenylacetic acid derivatives and is intended to be illustrative of potential efficacy.

Cytotoxic Activity

Recent studies have explored the anticancer potential of phenylacetic acid derivatives. These compounds have been shown to induce cell death in various cancer cell lines, suggesting they may have therapeutic applications in oncology.

Table 3: Cytotoxic Activity of Phenylacetic Acid Analogs

| Compound/Analog | Cell Line | Assay Type | IC50 | Reference |

| Phenylacetamide derivative 3d | MDA-MB-468, PC-12 | MTT Assay | 0.6±0.08 μM | [6] |

| Phenylacetamide derivative 3j | MDA-MB-468 | MTT Assay | 0.76±0.09 µM | [6] |

| Phenylacetamide derivative 3c | MCF-7 | MTT Assay | 0.7±0.08 μM | [6] |

Note: The data in this table is from a study on phenylacetamide derivatives and is intended to be illustrative of the potential for cytotoxic activity in this class of compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Synthesis of this compound

A plausible synthetic route for this compound is via the Willgerodt-Kindler reaction followed by hydrolysis.

Protocol:

-

Step 1: Synthesis of 2-(4-(methoxymethyl)phenyl)-N-morpholin-4-yl-thioacetamide.

-

In a round-bottom flask, combine 4'-(methoxymethyl)acetophenone (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2.5 equivalents).

-

Heat the mixture to reflux (approximately 130-140 °C) with stirring for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the crude product by column chromatography on silica gel to yield the thioamide.

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the thioamide from Step 1 in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 12-24 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

hPPAR Transactivation Assay

This assay measures the ability of a compound to activate a PPAR subtype in a cell-based system.[7][8][9]

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with an expression vector for the desired hPPAR subtype (α, γ, or δ) fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase). A constitutively expressed control reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.

-

-

Compound Treatment:

-

After transfection, treat the cells with various concentrations of this compound or a reference agonist (e.g., rosiglitazone for PPARγ). Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.

-

-

Data Analysis:

-

Normalize the reporter luciferase activity to the control luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.

-

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay determines the inhibitory effect of a compound on the enzymatic activity of COX-2.[3][10]

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer, a solution of human recombinant COX-2 enzyme, a fluorometric probe, and a solution of arachidonic acid (the substrate).

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer, COX-2 enzyme, and the test compound (this compound) at various concentrations. Include a positive control (e.g., celecoxib) and a no-inhibitor control.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid solution.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence kinetics in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Seed the cancer cells of interest into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

-

-

MTT Incubation:

-

After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Conclusion

While further direct experimental validation is required, the structural characteristics of this compound strongly suggest its potential as a biologically active molecule. Based on the extensive research on its analogs, this compound is a promising candidate for investigation as a PPAR agonist for metabolic diseases, an anti-inflammatory agent through COX-2 inhibition, and a cytotoxic agent for cancer therapy. The experimental protocols detailed in this guide provide a solid foundation for researchers to initiate the biological evaluation of this novel phenylacetic acid derivative. The insights and methodologies presented herein are intended to accelerate the exploration of its therapeutic potential.

References

- 1. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 2. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]

- 3. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]

- 6. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 7. inventivapharma.com [inventivapharma.com]

- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 9. 2-(4-(methoxycarbonyl)phenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

2-(4-(methoxymethyl)phenyl)acetic acid: A Technical Overview of a Novel Research Chemical

Disclaimer: Publicly available information on 2-(4-(methoxymethyl)phenyl)acetic acid is limited. This document summarizes the existing data and presents a hypothetical synthesis pathway for illustrative purposes. Further experimental validation is required to fully characterize this compound.

Introduction

This compound is a research chemical with potential applications in various fields of scientific investigation. Its structure, featuring a phenylacetic acid moiety substituted with a methoxymethyl group, suggests possible utility as a building block in medicinal chemistry and materials science. This guide provides a summary of the currently available technical data for this compound.

Chemical and Physical Properties

The fundamental chemical properties of this compound are compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 343880-24-0 | [1][2][3] |

| Molecular Formula | C10H12O3 | [1][4] |

| Molecular Weight | 180.2 g/mol | [1] |

| Purity | 96% | [1] |

| MDL Number | MFCD08060493 | [1] |

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the public domain. However, a plausible synthetic route can be conceptualized based on established organic chemistry methodologies.

Hypothetical Synthesis Workflow

A potential two-step synthesis could involve the initial formation of a Grignard reagent from 4-(bromomethyl)anisole, followed by carboxylation and subsequent hydrolysis to yield the final product.

Caption: Hypothetical synthesis of this compound.

Disclaimer: This proposed synthesis is theoretical and has not been experimentally validated. It serves as an illustration of a potential synthetic route.

Biological Activity and Mechanism of Action

As of the latest literature review, there are no published studies detailing the biological activity, mechanism of action, or potential signaling pathway involvement of this compound. Its structural similarity to other phenylacetic acid derivatives suggests that it could be investigated for a range of biological effects, but any such properties are currently speculative.

Experimental Protocols

No detailed experimental protocols for assays or other research applications involving this compound have been found in publicly accessible scientific literature.

Conclusion

This compound is a research chemical for which only basic identifying information is currently available. There is a notable absence of in-depth research into its synthesis, chemical properties, and biological functions. The scientific community would benefit from further investigation to elucidate the characteristics and potential applications of this compound. Researchers interested in this molecule should consider de novo synthesis and characterization as a first step.

References

An In-depth Technical Guide to 2-(4-(methoxymethyl)phenyl)acetic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(methoxymethyl)phenyl)acetic acid, a substituted phenylacetic acid derivative. Due to a lack of specific historical data on its discovery, this document presents a plausible synthetic pathway based on established organic chemistry principles. Detailed, generalized experimental protocols for each synthetic step are provided, along with a summary of expected physicochemical properties. Furthermore, this guide explores the potential biological significance of this compound by drawing parallels with structurally related molecules. Visualizations of the proposed synthetic route and a conceptual workflow for its investigation are included to facilitate understanding and further research.

Introduction: The Significance of Substituted Phenylacetic Acids

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step process starting from commercially available 4-methylbenzyl alcohol. The proposed pathway involves the protection of the benzylic alcohol, followed by bromination of the methyl group, conversion to a nitrile, and subsequent hydrolysis to the desired carboxylic acid.

Step 1: Protection of the Benzylic Alcohol

Reaction: 4-Methylbenzyl alcohol to 1-(Methoxymethyl)-4-methylbenzene.

Experimental Protocol (General): To a stirred solution of 4-methylbenzyl alcohol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), an equimolar amount of a suitable base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is stirred for 30 minutes, after which a slight excess of chloromethyl methyl ether is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Benzylic Bromination

Reaction: 1-(Methoxymethyl)-4-methylbenzene to 1-(Bromomethyl)-4-(methoxymethyl)benzene.

Experimental Protocol (General): A solution of 1-(methoxymethyl)-4-methylbenzene in a nonpolar solvent like carbon tetrachloride is prepared. To this solution, N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude benzylic bromide.

Step 3: Nitrile Formation

Reaction: 1-(Bromomethyl)-4-(methoxymethyl)benzene to 2-(4-(Methoxymethyl)phenyl)acetonitrile.

Experimental Protocol (General): The crude 1-(bromomethyl)-4-(methoxymethyl)benzene is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). An excess of sodium cyanide is added, and the mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After the starting material is consumed, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude nitrile can be purified by distillation or chromatography.

Step 4: Hydrolysis to Carboxylic Acid

Reaction: 2-(4-(Methoxymethyl)phenyl)acetonitrile to this compound.

Experimental Protocol (General): The 2-(4-(methoxymethyl)phenyl)acetonitrile is refluxed in an aqueous acidic solution (e.g., 10% sulfuric acid) or a basic solution (e.g., 10% sodium hydroxide) for several hours. The completion of the hydrolysis is monitored by the cessation of ammonia evolution (in the case of basic hydrolysis) or by TLC. If acidic hydrolysis is used, the reaction mixture is cooled, and the product is extracted with an organic solvent. If basic hydrolysis is performed, the reaction mixture is cooled, acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration and recrystallized from a suitable solvent.

Physicochemical Properties (Predicted)

While experimental data for this compound is not available, its properties can be predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 80-120 °C |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water. |

| pKa | Estimated to be around 4.5, similar to other phenylacetic acids. |

Potential Biological Significance and Research Workflow

Given the prevalence of phenylacetic acid derivatives in pharmaceuticals, this compound presents an interesting candidate for biological screening. The methoxymethyl group could influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. A logical workflow for investigating its potential would involve a series of in vitro and in vivo studies.

Conclusion

While the specific historical discovery of this compound remains undocumented in readily accessible scientific literature, this guide provides a robust framework for its synthesis and potential evaluation. The proposed synthetic pathway utilizes well-established chemical transformations, offering a clear route for its preparation. The predicted physicochemical properties and the outlined research workflow provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this novel phenylacetic acid derivative. Further investigation into its biological activities is warranted to determine its place within the broader landscape of pharmacologically active phenylacetic acids.

A Theoretical and Computational Investigation of 2-(4-(methoxymethyl)phenyl)acetic acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(4-(methoxymethyl)phenyl)acetic acid is a molecule of interest with potential applications in medicinal chemistry. A thorough understanding of its structural, electronic, and interactive properties at a molecular level is crucial for elucidating its mechanism of action and for the rational design of new derivatives. This technical guide outlines a comprehensive theoretical and computational workflow for the in-depth characterization of this compound. In the absence of extensive published theoretical studies on this specific molecule, this document serves as a detailed methodological protocol for future research endeavors. The proposed investigations include quantum chemical calculations for structural and electronic analysis, as well as molecular docking simulations to explore potential biological targets.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular structure, stability, and electronic properties of a compound. The following sections detail the proposed computational protocols for a comprehensive analysis of this compound.

A precise understanding of the three-dimensional structure of this compound is the first step in its theoretical characterization.

Experimental Protocol: The molecular structure of this compound will be modeled using GaussView 6. The initial structure will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, as implemented in the Gaussian 16 software package. The optimization will be performed in the gas phase. Frequency calculations will then be carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Data Presentation:

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-C (acetic acid) | ~1.51 Å | |

| C=O | ~1.21 Å | |

| C-O (acid) | ~1.36 Å | |

| C-O (ether) | ~1.42 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| O=C-O (acid) | ~123° |

| Dihedral Angle | C-C-C-O (acetic acid) | ~180° |

Note: The values presented are exemplary and would be precisely determined upon calculation.

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3500 | O-H stretching (acid) |

| ν(C=O) | ~1750 | C=O stretching (acid) |

| ν(C-O) | ~1250 | C-O stretching (ether) |

| δ(C-H) | ~1450 | C-H bending (aromatic) |

Note: The values presented are exemplary and would be precisely determined upon calculation.

Visualization:

Caption: Computational workflow for geometry optimization and vibrational analysis.

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the chemical reactivity and kinetic stability of the molecule.

Experimental Protocol: Using the optimized geometry obtained from the B3LYP/6-311++G(d,p) calculation, a single-point energy calculation will be performed to determine the electronic properties. The energies of the HOMO and LUMO will be calculated, and the HOMO-LUMO energy gap will be determined. The molecular electrostatic potential (MEP) surface will also be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Data Presentation:

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values presented are exemplary and would be precisely determined upon calculation.

Visualization:

Caption: Workflow for calculating electronic properties.

Molecular Docking Studies

To investigate the potential biological activity of this compound, molecular docking simulations can be employed to predict its binding affinity and orientation within the active site of a target protein.

Experimental Protocol: A potential protein target, for instance, a cyclooxygenase (COX) enzyme, will be selected. The three-dimensional crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning charges using AutoDockTools. The this compound molecule will be prepared as the ligand by assigning rotatable bonds. A grid box will be defined to encompass the active site of the protein. The docking simulation will be performed using AutoDock Vina to predict the binding conformation and estimate the binding affinity.

Data Presentation:

Table 4: Exemplary Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| COX-2 | -8.5 | Tyr385, Arg120, Ser530 |

| COX-1 | -7.9 | Arg120, Tyr355 |

Note: The values and residues presented are hypothetical and for illustrative purposes.

Visualization:

Caption: Workflow for molecular docking studies.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. The proposed quantum chemical calculations will provide a deep understanding of its intrinsic molecular properties, while molecular docking simulations will offer valuable insights into its potential biological interactions. The detailed protocols and exemplary data tables serve as a robust starting point for researchers and scientists in the field of drug discovery and development to initiate and conduct their own theoretical investigations into this and similar molecules of interest. The application of these computational methods is anticipated to accelerate the discovery and design of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-(methoxymethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(4-(methoxymethyl)phenyl)acetic acid, a valuable building block in pharmaceutical and materials science research. The outlined two-step synthetic route starts from the commercially available 4-(methoxymethyl)benzyl alcohol.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Chlorination of 4-(methoxymethyl)benzyl alcohol: The starting alcohol is converted to the corresponding benzyl chloride, 4-(chloromethyl)-1-(methoxymethyl)benzene, using thionyl chloride.

-

Cyanation and Hydrolysis: The resulting benzyl chloride is then reacted with sodium cyanide to form the intermediate 4-(methoxymethyl)benzyl cyanide. Subsequent acidic hydrolysis of the nitrile yields the final product, this compound.

Data Presentation

| Step | Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Reagent/Solvent | Conditions | Product | Yield (%) |

| 1 | 4-(methoxymethyl)benzyl alcohol | 152.19 | 10 | 1 | Thionyl chloride (12 mmol), DMF (cat.), CH₂Cl₂ | 0 °C to RT, 1 h | 4-(chloromethyl)-1-(methoxymethyl)benzene | ~90-95 |

| 2 | 4-(chloromethyl)-1-(methoxymethyl)benzene | 170.63 | 9 | 1 | Sodium cyanide (13.5 mmol), NaI (catalytic), Acetone | Reflux, 16-20 h | 4-(methoxymethyl)benzyl cyanide | ~75-85 |

| 3 | 4-(methoxymethyl)benzyl cyanide | 161.20 | 7 | 1 | Sulfuric acid, Water | Reflux, 3 h | This compound | ~75-85 |

Experimental Protocols

Step 1: Synthesis of 4-(chloromethyl)-1-(methoxymethyl)benzene

This procedure is adapted from a general method for the chlorination of benzyl alcohols.[1]

Materials:

-

4-(methoxymethyl)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4-(methoxymethyl)benzyl alcohol (10 mmol, 1.52 g) and a catalytic amount of N,N-dimethylformamide (20 µL) in dichloromethane (20 mL) in a round-bottom flask, add thionyl chloride (12 mmol, 0.87 mL) dropwise at 0 °C using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture into a saturated sodium bicarbonate solution (20 mL) to quench the excess thionyl chloride.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(chloromethyl)-1-(methoxymethyl)benzene as an oil. This product is often used in the next step without further purification.

Step 2: Synthesis of 4-(methoxymethyl)benzyl cyanide

This protocol is based on a general procedure for the synthesis of phenylacetonitriles from benzyl chlorides.[2]

Materials:

-

4-(chloromethyl)-1-(methoxymethyl)benzene

-

Sodium cyanide (NaCN)

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Benzene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Mechanical stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, place the crude 4-(chloromethyl)-1-(methoxymethyl)benzene (from Step 1, ~9 mmol), finely powdered sodium cyanide (13.5 mmol, 0.66 g), and a catalytic amount of sodium iodide (e.g., 1 g).

-

Add anhydrous acetone (50 mL) to the flask.

-

Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.

-

After the reaction period, cool the mixture to room temperature and filter with suction to remove the inorganic salts.

-

Wash the solid on the filter with acetone (20 mL).

-

Combine the filtrates and remove the acetone by distillation or using a rotary evaporator.

-

Dissolve the residual oil in benzene (30 mL) and wash with three portions of hot water (3 x 10 mL).

-

Dry the benzene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-(methoxymethyl)benzyl cyanide.

Step 3: Synthesis of this compound

This procedure follows a standard acid-catalyzed hydrolysis of a benzyl cyanide.[3][4][5]

Materials:

-

4-(methoxymethyl)benzyl cyanide

-

Concentrated sulfuric acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Beaker

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine the crude 4-(methoxymethyl)benzyl cyanide (from Step 2, ~7 mmol), water (11.5 mL), and concentrated sulfuric acid (8.4 mL).

-

Heat the mixture to reflux with continuous stirring for 3 hours.

-

After the hydrolysis is complete, cool the reaction mixture slightly and pour it into cold water (20 mL) in a beaker with stirring to prevent the formation of a solid cake.

-

Cool the mixture in an ice bath to precipitate the crude this compound.

-

Filter the solid product and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of water and ethanol).

Mandatory Visualization

References

Application Note and Protocols for the Purification of 2-(4-(methoxymethyl)phenyl)acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-(methoxymethyl)phenyl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of crude this compound, employing common laboratory techniques such as extraction and recrystallization. Additionally, it outlines methods for purity assessment using High-Performance Liquid Chromatography (HPLC) and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities

The crude mixture of this compound may contain various impurities depending on the synthetic route employed. Common impurities can include starting materials, byproducts, and reagents from the synthesis. For instance, if synthesized from a corresponding toluene derivative, impurities could arise from incomplete oxidation or side reactions. Understanding the potential impurity profile is crucial for selecting the most effective purification strategy.

Purification Workflow

The overall workflow for the purification of this compound from a crude mixture is depicted below. This process involves an initial extraction to remove major impurities, followed by recrystallization to obtain the final high-purity product.

Caption: Purification workflow for this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade |

| Crude this compound | Synthesis Grade |

| Diethyl ether | ACS Grade |

| 1 M Sodium hydroxide (NaOH) solution | Analytical Grade |

| 1 M Hydrochloric acid (HCl) solution | Analytical Grade |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade |

| Ethanol | ACS Grade |

| Deionized water | High Purity |

| Acetonitrile | HPLC Grade |

| Phosphoric acid | HPLC Grade |

| Deuterated chloroform (CDCl₃) | NMR Grade |

Protocol 1: Liquid-Liquid Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

-

Dissolution: Dissolve the crude this compound in diethyl ether.

-

Base Extraction: Transfer the ethereal solution to a separatory funnel and extract with 1 M NaOH solution. The acidic product will move to the aqueous phase as its sodium salt. Repeat the extraction twice.

-

Phase Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

-

Acidification: Cool the combined aqueous phase in an ice bath and acidify with 1 M HCl until the pH is approximately 2. The product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

-

Drying: Dry the solid under vacuum to yield the partially purified product.

Protocol 2: Recrystallization

This step is crucial for achieving high purity.[1] A suitable solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[2] For phenylacetic acid derivatives, solvent mixtures like ethanol/water or hexane/ethyl acetate are often effective.[3][4]

-

Solvent Selection: Based on solubility tests, a mixture of ethanol and water is chosen for recrystallization.

-

Dissolution: Dissolve the partially purified product in a minimal amount of hot ethanol.

-

Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-